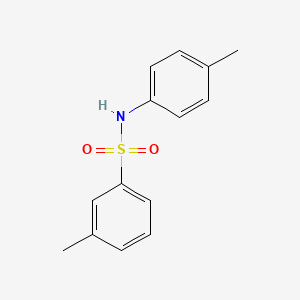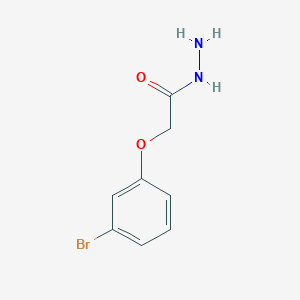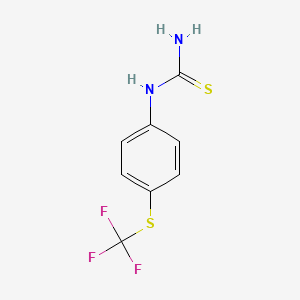
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . This ring is attached to a phenyl group and a cyclopropyl group. The entire structure is further attached to a carbamate group through the phenyl ring. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . Structures of similar anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For instance, oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .
Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles, including the compound , have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential, promising target for mode of action .
Antibacterial Activity
Compounds with 1,2,4-oxadiazole rings have shown antibacterial activity. For example, 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4’]oxadiazol]-2-ones have demonstrated antibacterial activity .
Antiviral Activity
1,2,4-Oxadiazoles have also been used in the development of antiviral drugs. They have been effective against severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) .
Antileishmanial Activity
These compounds have also shown antileishmanial activity, which means they could potentially be used in the treatment of Leishmaniasis .
High Energy Molecules
Oxadiazoles, including 1,2,4-oxadiazoles, have been utilized as high energy molecules or energetic materials . They have shown favorable oxygen balance and positive heat of formations .
Pharmaceutical Compounds
Oxadiazoles have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been successfully utilized in the development of various pharmaceutical compounds .
Anticancer Agents
Oxadiazoles have been used in the development of anticancer drugs . They have shown potential in the treatment of various types of cancer .
Antidiabetic Agents
Compounds with 1,2,4-oxadiazole rings have also been used in the development of antidiabetic drugs . They have shown potential in the treatment of diabetes .
Mechanism of Action
Target of Action
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate is a compound that contains a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways . For example, some 1,2,4-oxadiazole derivatives have been recognized as agents for treatment of age-related diseases .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various effects, such as anti-bacterial, anti-viral, and anti-leishmanial activities .
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and agriculture .
properties
IUPAC Name |
ethyl N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-20-15(19)16-12-6-4-3-5-11(12)9-13-17-14(18-21-13)10-7-8-10/h3-6,10H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYLQSVQMROHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-(thiophene-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2604923.png)
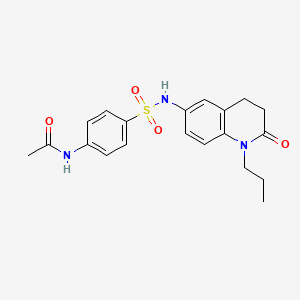
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)


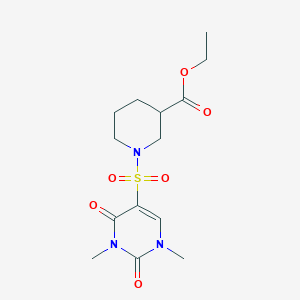

![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2604933.png)
